1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole is a complex organic compound that belongs to the pyrazole class of heterocyclic compounds. It is characterized by the presence of a sulfonyl group attached to a cyclohexylphenyl moiety and a methylpyrazole structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical processes, as detailed in patent literature and scientific studies. Its synthesis often involves the reaction of specific precursors under controlled conditions to yield high-purity products suitable for further applications in research and development.
1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole is classified as a pyrazole derivative, which is known for its diverse pharmacological properties, including anti-inflammatory and analgesic effects. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.
The synthesis of 1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole can be achieved through several methods, typically involving the following steps:
The molecular structure of 1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole can be represented as follows:
This structure includes:
1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole undergoes various chemical reactions typical for sulfonamides and pyrazoles:
The mechanism of action for 1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole likely involves its interaction with specific biological targets, such as enzymes or receptors within metabolic pathways. Pyrazole derivatives are known to modulate signaling pathways, potentially leading to therapeutic effects such as:
1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole typically exhibits:
Key chemical properties include:
1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole has several scientific uses:
This compound's unique structural features position it as a valuable candidate in medicinal chemistry research, promising further exploration into its biological activities and therapeutic potential.
The strategic integration of sulfonamide and pyrazole moieties into unified molecular architectures represents a significant chapter in medicinal chemistry, driven by the complementary pharmacological advantages offered by both fragments. Pyrazole-based compounds emerged as privileged scaffolds following the landmark introduction of celecoxib (a selective COX-2 inhibitor) and rimonabant (a CB1 receptor antagonist), demonstrating the structural versatility of this five-membered heterocycle in achieving high target affinity and selectivity [1]. The inherent hydrogen-bonding capability and moderate dipole moment of the pyrazole ring facilitate specific binding interactions with biological targets, while its metabolic stability enhances pharmacokinetic profiles compared to more labile heterocycles. Concurrently, the sulfonamide group (–SO₂–NH–) evolved beyond its traditional antibacterial role into a versatile pharmacophore capable of modulating diverse biological targets through mechanisms involving metal coordination, hydrogen bonding, and electrostatic interactions [4].
The molecular hybridization of these fragments created synergistic effects, as evidenced by compounds like 1-methyl-1H-pyrazole-3-sulfonamide derivatives investigated as NLRP3 inflammasome inhibitors for inflammatory diseases and bromodomain inhibitors for oncology applications [2]. These hybrid architectures exploit the pyrazole's capacity for aromatic stacking and the sulfonamide's role as a hydrogen bond acceptor/donor pair. The specific combination of 3-methylpyrazole with arylsulfonamide, as seen in 1-[(4-cyclohexylphenyl)sulfonyl]-3-methylpyrazole, represents a rational optimization step where the methyl group enhances lipophilicity and modulates the electron density of the heterocycle, thereby influencing its π-stacking efficiency and metabolic stability. This design paradigm has yielded compounds with improved target engagement profiles across multiple therapeutic areas, particularly in chronic inflammatory conditions and oncology, where precise modulation of protein-protein interactions is required [1] [2].
Table 2: Marketed Drugs and Experimental Agents Featuring Sulfonamide-Pyrazole Hybrid Architectures
Compound Name | Therapeutic Application | Key Structural Features | Biological Target |
---|---|---|---|
Celecoxib | Anti-inflammatory/COX-2 inhibitor | 1,5-Diarylpyrazole with methylsulfonyl group | Cyclooxygenase-2 (COX-2) |
CDPPB | Antipsychotic (experimental) | 3-Cyano-4-methylpyrazole with sulfonamide link | Metabotropic glutamate receptor |
Fezolamide | Antidepressant (experimental) | 1,3-Disubstituted pyrazole-sulfonamide | Monoamine oxidase |
NLRP3 Inhibitors [2] | Inflammatory diseases (patent) | 1-Methylpyrazole-3-sulfonamide derivatives | NLRP3 inflammasome |
The 4-cyclohexylphenylsulfonyl moiety in 1-[(4-cyclohexylphenyl)sulfonyl]-3-methylpyrazole constitutes a sophisticated bifunctional pharmacophoric element designed to address both steric and electronic requirements for optimal target interaction. This structural unit merges the conformational flexibility of the alicyclic cyclohexyl group with the planar aromatic phenyl ring and the electronically distinct sulfonyl bridge, creating a three-dimensional pharmacophore with versatile binding capabilities. The cyclohexyl group provides substantial lipophilicity (log P contribution ≈ 2.5) that enhances membrane permeability while its aliphatic nature minimizes off-target interactions with polar binding sites often associated with purely aromatic systems [3]. This balanced lipophilicity profile is particularly advantageous for central nervous system (CNS) targets and intracellular enzymes where passive diffusion through biological membranes is a prerequisite for activity.
X-ray crystallographic studies of structurally related sulfonamide-containing compounds reveal that the sulfonyl group adopts a characteristic tetrahedral geometry with S–O bond lengths of approximately 1.43 Å and O=S=O bond angles near 108°, creating an optimal hydrogen bond acceptor framework [4]. The sulfonyl bridge in these systems frequently participates in key protein interactions: one oxygen atom may form hydrogen bonds with backbone amide NH groups of arginine or lysine residues, while the other oxygen engages in dipole-dipole interactions with serine or threonine side chains. The 4-cyclohexylphenyl orientation forces a dihedral angle of approximately 85-90° between the phenyl ring and the pyrazole plane, positioning the hydrophobic cyclohexyl group perpendicular to the heterocyclic system. This spatial arrangement creates a three-dimensional topology well-suited for engaging with allosteric binding pockets that require simultaneous interaction with both aromatic and aliphatic domains, such as those found in ATP-binding sites of kinases or regulatory domains of nuclear receptors [3] [4].
Table 1: Structural and Physicochemical Properties of 1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole
Property | Value/Description | Method/Reference |
---|---|---|
CAS Registry Number | 496015-08-8 | Chemical Abstracts Service |
Molecular Formula | C₁₈H₂₇NO₂S | Elemental Analysis |
Molecular Weight | 321.48 g/mol | Mass Spectrometry |
SMILES Notation | CC1=NN(C=C1S(=O)(=O)C2=CC=C(C3CCCCC3)C=C2 | Canonical Representation |
Key Structural Features | 3-Methylpyrazole + 4-cyclohexylphenylsulfonyl | X-ray Crystallography [4] |
Lipophilicity (Predicted logP) | 3.8 ± 0.5 | Computational Modeling |
The conformational behavior of the cyclohexyl ring significantly influences biological activity. Low-temperature NMR studies of analogous compounds reveal preferential chair conformation with equatorial positioning of the phenyl attachment point, minimizing steric strain and allowing maximal exposure of the hydrophobic surface for van der Waals interactions. Molecular dynamics simulations indicate that the rotational barrier around the C(phenyl)-C(cyclohexyl) bond is approximately 10-12 kcal/mol, permitting slow interconversion between pseudo-axial and pseudo-equatorial orientations in biological timeframes [3]. This controlled flexibility enables adaptation to induced-fit binding pockets while maintaining sufficient rigidity to minimize entropic penalties upon target binding. The electronic effects of the 4-cyclohexyl substitution pattern are equally consequential – the saturated cyclohexyl group exerts moderate electron-donating effects (+I effect) on the phenyl ring, which subsequently influences the electron density at the sulfonyl bridge. This manifests in a reduction of the sulfonyl group's electron-withdrawing character compared to unsubstituted benzenesulfonyl analogues, potentially modulating the pyrazole ring's acidity and hydrogen-bonding capacity [4].
Table 3: Crystallographic Parameters of Structurally Related Sulfonamide-Pyrazole Hybrids
Parameter | Value | Structural Implication |
---|---|---|
Space Group | P2₁/n (No. 14) [4] | Monoclinic system with glide plane symmetry |
Unit Cell Dimensions | a = 9.9087(5) Å, b = 21.7843(10) Å, c = 10.2512(6) Å, β = 94.749(5)° [4] | Asymmetric unit contains discrete molecules |
S–N Bond Length | 1.62 ± 0.02 Å | Characteristic for sulfonamides |
Dihedral Angle (Pyrazole-SO₂-Ph) | ~85° | Near-perpendicular orientation minimizes steric strain |
Common Supramolecular Features | Hydrogen-bonded dimers via N–H···O=S interactions | Stabilizes crystal packing; potential biomimetic relevance |
Synthetic access to 1-[(4-cyclohexylphenyl)sulfonyl]-3-methylpyrazole derivatives employs regioselective strategies capitalizing on the nucleophilic disparities within the pyrazole ring. Modern approaches typically involve: (1) Preparation of 4-cyclohexylbenzenesulfonyl chloride via chlorosulfonation of biphenyl followed by catalytic hydrogenation or direct coupling of cyclohexylmagnesium bromide with 4-bromobenzenesulfonyl chloride under nickel catalysis; (2) Regioselective generation of 3-methylpyrazole nucleophiles through Knorr-type condensations or palladium-catalyzed C–H functionalization; (3) Final coupling under mild basic conditions (e.g., pyridine/DCM or K₂CO₃/DMF) to minimize N2 vs N1 alkylation byproducts [1] [6]. Recent innovations include flow chemistry approaches utilizing polymer-supported bases for improved regiocontrol and microwave-assisted reactions that reduce sulfonylation times from hours to minutes while maintaining yields above 85% [1] [6]. These methodological advances address historical challenges in sulfonamide-pyrazole synthesis, particularly the regioselectivity issues inherent in unsymmetrical pyrazole systems and the sensitivity of sulfonyl chloride intermediates toward hydrolysis.
Table 4: Synthetic Building Blocks for 1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole Construction
Precursor | Role | Key Characteristics |
---|---|---|
4-Cyclohexylbenzenesulfonyl chloride | Sulfonylating agent | Hydrolysis-sensitive; commercial availability limited |
3-Methyl-1H-pyrazole | Heterocyclic core | Tautomeric equilibrium affects reactivity |
3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride [6] | Advanced intermediate | Enables C4 functionalization prior to coupling |
3-Methylpyrazole-4-carboxylic acid [5] | Versatile building block | Carboxyl group permits further derivatization |
The strategic incorporation of the 4-cyclohexylphenylsulfonyl group represents a sophisticated approach to balancing steric bulk, lipophilicity, and electronic properties in drug design. This moiety has demonstrated particular value in the development of kinase inhibitors, nuclear hormone receptor modulators, and ion channel targeting agents where extended hydrophobic binding clefts exist adjacent to polar interaction sites. The future development of 1-[(4-cyclohexylphenyl)sulfonyl]-3-methylpyrazole derivatives will likely focus on further optimizing the stereoelectronic properties of this pharmacophore through introduction of heteroatoms in the cyclohexyl ring or fluorination patterns on the phenyl ring, approaches that may fine-tune bioavailability and target selectivity while maintaining the fundamental structural advantages of this hybrid architecture [3] [4].
Table 5: Key Structural Components of 1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole and Their Pharmacological Roles
Structural Element | Pharmacological Contribution | Design Rationale |
---|---|---|
3-Methylpyrazole | Hydrogen bonding capability; moderate dipole moment; metabolic stability | Provides heterocyclic pharmacophore for target engagement |
Sulfonyl Linker (–SO₂–) | Rigid tetrahedral geometry; hydrogen bond acceptor capacity | Spaces aromatic systems; participates in polar interactions |
Phenyl Ring | Planar aromatic surface for π-π stacking | Enhances target affinity through hydrophobic interactions |
4-Cyclohexyl Substituent | Conformationally flexible lipophilic group | Improves membrane permeability; engages hydrophobic pockets |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5